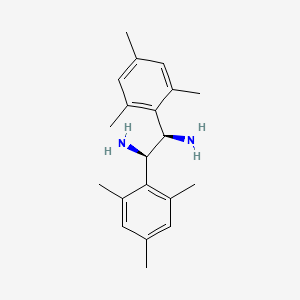

(1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2R)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6/h7-10,19-20H,21-22H2,1-6H3/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMRHFMYIXTNMC-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)[C@H]([C@@H](C2=C(C=C(C=C2C)C)C)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652416 | |

| Record name | (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425615-42-5 | |

| Record name | (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=425615-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine

Abstract

(1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine, a C₂-symmetric chiral diamine, is a cornerstone in modern asymmetric synthesis. Its sterically hindered mesityl groups create a unique chiral environment, making it an exceptionally effective ligand for a multitude of stereoselective transformations. This guide provides a comprehensive, technically-grounded framework for the synthesis of this pivotal compound, intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into a robust two-step synthetic pathway, elucidating the mechanistic rationale behind each procedural step and offering detailed experimental protocols.

Introduction: The Significance of Sterically Hindered Chiral Diamines

Chiral vicinal diamines are a privileged class of compounds in asymmetric catalysis, serving as ligands for transition metals and as organocatalysts.[1] Their ability to form stable chelate complexes and create a well-defined chiral pocket around a metal center is fundamental to their efficacy in controlling the stereochemical outcome of a reaction.[2] Among these, this compound, often referred to as (1R,2R)-dimesitylethylenediamine, stands out due to the significant steric bulk imparted by its two 2,4,6-trimethylphenyl (mesityl) moieties.

This steric hindrance is not a synthetic impediment but a design feature. It plays a crucial role in enhancing enantioselectivity in a variety of chemical reactions, including reductions, additions, and cross-coupling reactions, by effectively blocking certain pathways of substrate approach to the catalytic center.[3][4] Consequently, this diamine is an invaluable tool in the synthesis of enantiomerically pure pharmaceuticals and other high-value chiral molecules.[5]

This guide will detail a reliable and scalable synthesis beginning from readily available starting materials: 2,4,6-trimethylaniline and glyoxal. The synthesis proceeds via a diimine intermediate, which is then subjected to an asymmetric reduction to yield the target enantiomerically pure diamine.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-stage process. The first stage involves the formation of the diimine precursor, followed by the critical asymmetric reduction step to establish the desired stereocenters.

Figure 1: Overall synthetic workflow.

Experimental Protocols

Stage 1: Synthesis of N,N'-Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine

The initial step is the condensation of two equivalents of 2,4,6-trimethylaniline with one equivalent of glyoxal to form the corresponding diimine.[6] This reaction is typically straightforward and proceeds in high yield.

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer, add 2,4,6-trimethylaniline (2.0 equivalents).

-

Dissolve the aniline in a suitable solvent, such as methanol or ethanol.

-

While stirring, slowly add an aqueous solution of glyoxal (40 wt. %, 1.0 equivalent) to the aniline solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature for several hours or until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

The product, a yellow solid, often precipitates from the reaction mixture. The solid is collected by filtration, washed with a cold solvent (e.g., methanol), and dried under vacuum to yield N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine.

Causality and Insights:

-

The use of an alcohol as a solvent is advantageous as it is a good solvent for the starting materials but often a poor solvent for the diimine product, facilitating its isolation.

-

The acid catalyst protonates the oxygen of the glyoxal carbonyl group, making the carbon more electrophilic and susceptible to nucleophilic attack by the aniline.

| Parameter | Value |

| Reactants | 2,4,6-trimethylaniline, Glyoxal (40% aq.) |

| Stoichiometry | 2.1 : 1.0 |

| Solvent | Methanol |

| Catalyst | Acetic Acid (catalytic) |

| Temperature | Room Temperature |

| Reaction Time | 4-6 hours |

| Typical Yield | >90% |

Table 1: Summary of reaction parameters for diimine synthesis.

Stage 2: Asymmetric Reduction to this compound

This is the critical enantioselective step. The diimine is reduced to the corresponding diamine using a chiral catalyst and a suitable reducing agent. Asymmetric hydrogenation using a chiral rhodium or ruthenium diphosphine catalyst is a well-established and highly effective method for this transformation.[5][7]

Protocol:

-

In a high-pressure reactor, the N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine (1.0 equivalent) is dissolved in a degassed solvent such as methanol or dichloromethane.

-

A chiral catalyst, for example, a rhodium complex with a chiral diphosphine ligand like (R,R)-Me-BPE ([Rh(COD)((R,R)-Me-BPE)]BF₄), is added (typically 0.5-2 mol%).

-

The reactor is sealed, purged with argon, and then pressurized with hydrogen gas (H₂).

-

The reaction is stirred at a specific temperature and pressure until the reaction is complete (monitored by TLC or HPLC).

-

After completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Causality and Insights:

-

The choice of chiral ligand is paramount and dictates the stereochemical outcome of the reduction. The ligand coordinates to the metal center, creating a chiral environment that forces the diimine to bind in a specific orientation, leading to the preferential formation of one enantiomer of the diamine.

-

The reaction conditions (pressure, temperature, and solvent) can significantly influence both the reaction rate and the enantioselectivity and must be carefully optimized for a given substrate-catalyst system.

| Parameter | Value |

| Substrate | N,N'-Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine |

| Catalyst | Chiral Rhodium-Diphosphine Complex |

| Reducing Agent | H₂ gas |

| Pressure | 5-50 atm |

| Temperature | 25-50 °C |

| Solvent | Degassed Methanol or Dichloromethane |

| Typical ee | >95% |

Table 2: Representative parameters for asymmetric reduction.

Alternative Strategy: Resolution of the Racemic Diamine

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine|56222-36-7 - MOLBASE Encyclopedia [m.molbase.com]

- 7. mdpi.com [mdpi.com]

(1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine physical properties

An In-depth Technical Guide to the Physical Properties of (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine

Introduction

This compound, often referred to as (1R,2R)-1,2-dimesitylethylenediamine, is a chiral vicinal diamine that has emerged as a cornerstone ligand in the field of asymmetric catalysis.[1] Its rigid C₂-symmetric backbone, decorated with sterically demanding mesityl (2,4,6-trimethylphenyl) groups, creates a well-defined chiral environment essential for inducing high stereoselectivity in a wide array of chemical transformations.[2] This guide provides a comprehensive overview of its core physical properties, offering researchers, chemists, and drug development professionals the technical data and procedural insights necessary for its effective application. The information presented herein is crucial for experimental design, from selecting appropriate solvents and reaction temperatures to ensuring material quality and purity.

General Chemical and Physical Identifiers

A summary of the fundamental identifiers and physical properties for the free base form of the compound is provided below. It is critical to distinguish these from its dihydrochloride salt, which exhibits significantly different properties, particularly in terms of melting point and solubility.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][4][5] |

| Synonyms | (1R,2R)-1,2-Dimesitylethylenediamine, (1R,2R)-1,2-Diamino-1,2-dimesitylethane | [4] |

| CAS Number | 425615-42-5 | [3][4][6] |

| Molecular Formula | C₂₀H₂₈N₂ | [3][4] |

| Molecular Weight | 296.45 g/mol | [3][4] |

| Appearance | White to off-white or light yellow crystalline powder | [1][2] |

| Melting Point | 84.0 to 88.0 °C | [4] |

| Boiling Point | 451.7 ± 40.0 °C (Predicted) | [4] |

| Density | 1.024 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 10.43 ± 0.10 (Predicted) | [4] |

Physicochemical Properties

Melting Point

The melting point of a crystalline solid is a robust indicator of purity. For this compound, the reported melting range is 84.0 to 88.0 °C .[4] A narrow range within this window typically signifies high purity. In contrast, the dihydrochloride salt form has a melting point reported as >300 °C, a difference attributable to the strong ionic interactions in the salt's crystal lattice versus the weaker intermolecular forces in the free base.

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 120 °C).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak provides qualitative information about purity.

Boiling Point and Thermal Stability

The predicted boiling point is approximately 451.7 °C .[4] It is crucial to recognize this as a theoretical value. Compounds of this molecular weight with polar amine functional groups often exhibit thermal decomposition at temperatures below their atmospheric boiling point. Therefore, purification by distillation would require high-vacuum conditions. Thermogravimetric Analysis (TGA) is the preferred method for experimentally determining thermal stability.

Solubility Profile

The solubility of this diamine is dictated by the interplay between its large, hydrophobic mesityl groups and its two polar amine functionalities. This dual nature results in good solubility in many common organic solvents but poor solubility in water.

| Solvent | Qualitative Solubility | Rationale |

| Dichloromethane (CH₂Cl₂) | Soluble | A polar aprotic solvent that effectively solvates the entire molecule.[2] |

| Chloroform (CHCl₃) | Soluble | Similar to dichloromethane. |

| Toluene | Soluble | The aromatic nature of toluene interacts favorably with the mesityl groups. |

| Methanol / Ethanol | Sparingly Soluble | The polar alcohol can hydrogen bond with the amine groups, but the large hydrocarbon portion limits miscibility. |

| Water | Insoluble | The large, nonpolar surface area dominates, preventing dissolution in water. The dihydrochloride salt, however, is water-soluble.[1] |

| Hexanes / Pentane | Sparingly to Insoluble | While nonpolar, these aliphatic solvents are not ideal for solvating the polar amine groups. |

Spectroscopic and Chiroptical Properties

Optical Rotation

-

(1S,2S)-enantiomer (free base): [α]²⁰/D = -190° to -215° (c=1, CH₂Cl₂)[2]

-

(1R,2R)-dihydrochloride salt: [α]²⁰/D = +119° to +131° (c=1, H₂O)[1]

The opposite sign for the (1S,2S)-enantiomer is expected. The difference in magnitude between the free base and the salt is significant and underscores the profound influence of the solvent and the protonation state of the amines on the measurement. Based on the (1S,2S) data, the specific rotation for the (1R,2R)-free base is expected to be approximately +190° to +215° under identical conditions (c=1, CH₂Cl₂).

Caption: Workflow for Optical Rotation Measurement

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a published spectrum for this specific compound is not available in the search results, its ¹H and ¹³C NMR spectra can be reliably predicted based on its symmetrical structure.

¹H NMR (Expected Resonances):

-

Aromatic Protons (Ar-H): A singlet around δ 6.8-7.0 ppm, integrating to 4H (two equivalent protons on each of the two identical mesityl rings).

-

Methine Protons (N-CH): A singlet around δ 4.0-4.5 ppm, integrating to 2H. The exact shift would be sensitive to solvent and concentration.

-

Amine Protons (NH₂): A broad singlet, typically in the δ 1.5-3.0 ppm range, integrating to 4H. This signal may exchange with D₂O.

-

Para-Methyl Protons (Ar-CH₃): A singlet around δ 2.2-2.3 ppm, integrating to 6H.

-

Ortho-Methyl Protons (Ar-CH₃): A singlet around δ 2.4-2.5 ppm, integrating to 12H.

¹³C NMR (Expected Resonances):

-

Aromatic Carbons: 4-5 signals in the δ 125-140 ppm range.

-

Methine Carbon (N-CH): One signal around δ 60-70 ppm.

-

Methyl Carbons (Ar-CH₃): Two distinct signals for the ortho and para methyl groups, typically in the δ 19-22 ppm range.

Experimental Protocol: NMR Sample Preparation

-

Weigh approximately 5-10 mg of the diamine into an NMR tube.

-

Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

Place the tube in the NMR spectrometer for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

N-H Stretch: A moderate to strong doublet (from symmetric and asymmetric stretches of the primary amine) is expected around 3300-3400 cm⁻¹.

-

C-H Aliphatic Stretch: Signals just below 3000 cm⁻¹.

-

C-H Aromatic Stretch: Signals just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Sharp peaks in the 1600-1450 cm⁻¹ region.

-

N-H Bend (Scissoring): A band around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the compound's molecular weight and fragmentation pattern.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected base peak would be the protonated molecule [M+H]⁺ at m/z 297.23.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass, which is used to confirm the elemental composition. The calculated exact mass for [C₂₀H₂₉N₂]⁺ ([M+H]⁺) is 297.2325.

Solid-State Properties

Crystallography

The precise three-dimensional arrangement of the mesityl groups and amine functionalities is what dictates the efficacy of this ligand in asymmetric catalysis. While a specific crystal structure was not identified in the search results, Single-Crystal X-ray Diffraction is the definitive technique for establishing this structure. This analysis provides the absolute stereochemistry, bond lengths, bond angles, and the solid-state conformation, which are invaluable for computational modeling and understanding the mechanism of stereoselection.

Caption: Rationale for Crystallographic Analysis

Conclusion

This compound is a well-defined chiral molecule whose utility is deeply rooted in its distinct physical properties. Its defined melting point, characteristic solubility profile, and unique chiroptical and spectroscopic signatures are all critical parameters for its successful storage, handling, and application in synthesis. This guide provides the foundational data and experimental context needed for researchers to confidently incorporate this powerful catalytic tool into their work.

References

-

This compound dihydrochloride. (n.d.). Chem-Impex International. Retrieved January 19, 2026, from [Link]

-

Ethylenediamine - CAS Common Chemistry. (n.d.). CAS. Retrieved January 19, 2026, from [Link]

-

Ethylenediamine | C2H8N2 | CID 3301. (n.d.). PubChem, National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

This compound. (n.d.). PubChem, National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

This compound Dihydrochloride. (n.d.). PubChem, National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine. (n.d.). Chem-Impex International. Retrieved January 19, 2026, from [Link]

-

H-1 NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]

-

Ethylenediamine. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

Sources

In-Depth Technical Guide: The Molecular Architecture of (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine

Abstract

(1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine, a C₂-symmetric chiral diamine, is a sophisticated ligand paramount in the field of asymmetric catalysis. Its rigid, sterically demanding structure is meticulously designed to create a highly specific chiral environment, enabling exceptional levels of stereocontrol in a variety of chemical transformations. This guide provides a comprehensive analysis of its molecular structure, the principles behind its synthesis, its spectroscopic signature, and the direct relationship between its architecture and its function in modern asymmetric synthesis. This document is intended for researchers, chemists, and professionals in drug development who leverage stereoselective synthesis.

Introduction: The Significance of C₂-Symmetry and Steric Hindrance

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the design of effective chiral ligands for metal-catalyzed reactions is of utmost importance.[1] Chiral 1,2-diamines have emerged as a "privileged" ligand scaffold, capable of inducing high levels of enantioselectivity in reactions such as asymmetric hydrogenation and transfer hydrogenation.[1] The subject of this guide, this compound (hereafter referred to as Mes₂-diamine), represents a pinnacle of this class.

Its structure is defined by two key features:

-

C₂-Symmetry: The molecule possesses a twofold axis of rotation that passes through the midpoint of the C-C bond of the ethylenediamine backbone. This symmetry reduces the number of possible diastereomeric transition states in a catalytic cycle, simplifying the stereochemical outcome and often leading to higher enantioselectivity.

-

Steric Shielding: The presence of two bulky 2,4,6-trimethylphenyl (mesityl) groups is the most defining characteristic. These groups are strategically positioned to create a rigid and well-defined chiral pocket around the coordinating nitrogen atoms. This steric hindrance locks the conformation of the chelate ring and dictates the trajectory of incoming substrates, effectively shielding one face of the substrate from the catalyst's active site.

This combination of symmetry and extreme steric demand makes Mes₂-diamine a powerful tool for reactions requiring precise three-dimensional control.[1]

Molecular Structure and Conformational Analysis

While a specific single-crystal X-ray diffraction structure for the free (1R,2R)-Mes₂-diamine is not publicly available in the Cambridge Structural Database (CSD), its molecular architecture can be confidently inferred from fundamental principles of stereochemistry and by analogy to structurally similar C₂-symmetric diamines like (1R,2R)-1,2-diphenylethylenediamine (DPEN).

The core of the molecule is an ethane-1,2-diamine backbone. The two stereogenic centers, C1 and C2, both possess the (R) absolute configuration. This specific arrangement places the two bulky mesityl groups and the two hydrogen atoms on the same side of the five-membered chelate ring when coordinated to a metal center, creating a characteristic δ-conformation.

The most critical structural feature is the orientation of the mesityl groups. The ortho-methyl substituents on these rings provide significant steric hindrance that:

-

Restricts Rotation: Free rotation around the C(chiral)-C(aryl) bonds is severely hindered. This locks the mesityl groups into a specific orientation.

-

Creates a Chiral Cleft: The two mesityl groups form a well-defined chiral cleft or pocket. This pocket is responsible for differentiating between the two prochiral faces of a substrate, which is the basis of its function in asymmetric catalysis.

-

Enforces Chelate Conformation: Upon coordination to a metal center (e.g., Ruthenium), the steric clash between the ortho-methyl groups and the metal's other ligands forces the five-membered diamine-metal chelate ring into a rigid, twisted conformation. This rigidity is crucial for transmitting the chiral information from the ligand to the substrate.

Synthesis of an Enantiopure Diamine

The synthesis of enantiopure C₂-symmetric 1,2-diamines is a well-established field. The most common and industrially viable method involves the synthesis of a racemic mixture of the diamine, followed by chiral resolution.

Workflow: General Synthesis and Resolution

Caption: Catalytic cycle for asymmetric transfer hydrogenation of a ketone.

The enantioselectivity of the reaction is determined in the transition state. The (1R,2R)-Mes₂-diamine ligand controls the stereochemical outcome through a combination of attractive and repulsive non-covalent interactions:

-

N-H···O=C Hydrogen Bond: One of the N-H protons on the diamine ligand forms a hydrogen bond with the carbonyl oxygen of the substrate. This interaction polarizes the C=O bond, making the carbon more electrophilic and ready for hydride attack.

-

CH-π Interaction: For the favored transition state, the larger aromatic group of the substrate (e.g., a phenyl ring in acetophenone) orients itself to engage in a stabilizing CH-π interaction with one of the ligand's mesityl rings.

-

Steric Repulsion: The substrate orients itself to minimize steric clash between its substituents and the extremely bulky mesityl groups of the ligand. This repulsion effectively blocks one of the two possible pathways, allowing the hydride to be delivered to only one face of the ketone.

The rigidity and extreme steric bulk of the mesityl groups, compared to phenyl groups in DPEN, are expected to amplify these directing effects, leading to potentially higher enantioselectivities and greater substrate scope.

Conclusion

This compound is a masterfully designed chiral ligand whose molecular structure is intrinsically linked to its function. The combination of C₂-symmetry and pronounced steric hindrance from the mesityl groups creates a rigid, well-defined chiral environment that is highly effective for inducing enantioselectivity in metal-catalyzed reactions. While detailed crystallographic and spectroscopic data remain elusive in public domains, its structural properties can be confidently predicted. Understanding this direct structure-function relationship is crucial for researchers aiming to design next-generation catalysts for the efficient and selective synthesis of chiral molecules.

References

- BenchChem. (2025). Benchmarking Chiral Diamine Ligands in Asymmetric Catalysis: A Comparative Guide.

- BenchChem. (2025). Chiral Diamines in Catalysis: A Legacy of Precision in Asymmetric Synthesis.

- Lin, Y., et al. (n.d.). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. PMC - NIH.

- BenchChem. (2025). This compound dihydrochloride.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

Sources

A Senior Application Scientist's Guide to Chiral Diamine Ligand Synthesis and Characterization

Introduction: The Central Role of Chiral Diamines in Modern Chemistry

Chiral 1,2-diamines are foundational building blocks in contemporary chemical science. Their prevalence in biologically active natural products, pharmaceuticals, and as indispensable ligands and organocatalysts in asymmetric synthesis underscores their significance.[1][2][3] Approximately 35% of the top 200 small molecule drugs in 2020 featured a chiral amine subunit, a testament to their importance in medicinal chemistry.[4] This guide provides an in-depth exploration of the synthesis and rigorous characterization of these pivotal molecules, tailored for researchers, scientists, and professionals in drug development. We will delve into field-proven synthetic protocols and the analytical techniques required to validate their structure and stereochemical integrity, emphasizing the rationale behind key experimental decisions.

Part 1: Strategic Approaches to Chiral Diamine Synthesis

The synthesis of enantiomerically pure diamines is a critical endeavor, with several established strategies. The choice of method often depends on the target molecule's structure, scalability requirements, and the availability of starting materials. Key synthetic methodologies include the resolution of racemic mixtures, asymmetric synthesis, and leveraging the chiral pool.[3]

Classical Resolution: The Art of Diastereomeric Salt Crystallization

One of the most established and industrially viable methods for obtaining enantiopure amines is the resolution of a racemic mixture through the formation of diastereomeric salts. This technique exploits the different physical properties, primarily solubility, of diastereomers formed by reacting the racemic diamine with a chiral resolving agent.

Causality in Protocol Design: The selection of the resolving agent and solvent system is paramount. The resolving agent, typically a chiral acid like tartaric acid, must form a stable salt with the diamine. The solvent system is then carefully chosen to maximize the solubility difference between the two diastereomeric salts, allowing for the selective crystallization of one.[5][6][7]

Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane [7][8]

This protocol details the resolution of racemic trans-1,2-diaminocyclohexane using (+)-tartaric acid to selectively crystallize the (1R,2R)-diamine tartrate salt.

Step 1: Diastereomeric Salt Formation

-

Dissolve 10.0 g of (±)-trans-1,2-diaminocyclohexane in 150 mL of methanol in a 250 mL Erlenmeyer flask.

-

In a separate flask, dissolve 13.2 g of (+)-tartaric acid in 150 mL of methanol. Gentle heating may be required.

-

Slowly add the tartaric acid solution to the diamine solution with continuous stirring. A white precipitate will form.

-

Heat the mixture to reflux until the precipitate completely dissolves.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath for 1-2 hours to maximize crystallization.

Step 2: Isolation of the Diastereomeric Salt

-

Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any soluble impurities.

-

Dry the crystals in a vacuum oven at 50 °C to a constant weight. This yields the diastereomeric salt of (1R,2R)-1,2-diaminocyclohexane and (+)-tartaric acid.

Step 3: Liberation of the Free Diamine

-

Dissolve the dried crystals in a minimum amount of hot water.

-

Add a concentrated solution of sodium hydroxide (e.g., 50% w/v) dropwise with stirring until the solution is strongly basic (pH > 12).

-

Extract the free diamine from the aqueous solution with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation to yield the enantiomerically enriched (1R,2R)-(-)-1,2-diaminocyclohexane.[9]

Step 4: Recovery of the (1S,2S)-Enantiomer

-

The mother liquor from the initial crystallization is enriched in the (1S,2S)-enantiomer.

-

The solvent can be evaporated, and the free diamine can be liberated and isolated following the same procedure as in Step 3 to obtain the (1S,2S)-(+)-1,2-diaminocyclohexane.

Asymmetric Synthesis: The Modern Approach to Enantioselectivity

Modern organic synthesis increasingly relies on asymmetric catalytic methods to directly produce enantiomerically pure compounds, bypassing the need for resolution.[2][3] These methods often involve the use of a chiral catalyst to control the stereochemical outcome of a reaction.

One powerful strategy is the asymmetric transfer hydrogenation of diimines. In this approach, a prochiral diimine is reduced to a chiral diamine using a hydrogen source and a chiral catalyst. The Noyori-type ruthenium catalysts, which feature a chiral diamine ligand, are particularly effective for this transformation.[3][10]

Causality in Protocol Design: The choice of catalyst is the most critical factor in determining the enantioselectivity of the reaction. The chiral ligand on the catalyst creates a chiral pocket that directs the approach of the substrate and the hydride source, leading to the preferential formation of one enantiomer. The solvent and hydrogen source can also influence the reaction's efficiency and selectivity.

Experimental Protocol: Synthesis of (1R,2R)-N-p-Tosyl-1,2-diphenylethylenediamine ((R,R)-Ts-DPEN) [10]

This protocol describes the synthesis of a widely used chiral ligand, (R,R)-Ts-DPEN, which is a key component of many asymmetric transfer hydrogenation catalysts.[10]

Step 1: Monosulfonylation of the Chiral Diamine

-

Dissolve 5.0 g of (1R,2R)-1,2-diphenylethylenediamine in 100 mL of dichloromethane in a 250 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 4.5 g of p-toluenesulfonyl chloride (TsCl) in 50 mL of dichloromethane.

-

Add the TsCl solution dropwise to the cooled diamine solution over 30 minutes with constant stirring. Maintaining the low temperature is crucial to favor monosulfonylation.

-

After the addition is complete, stir the reaction mixture for an additional hour at 0 °C.

Step 2: Work-up and Purification

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure (R,R)-Ts-DPEN as a white solid.

Part 2: Rigorous Characterization of Chiral Diamine Ligands

The synthesis of a chiral diamine is only half the battle; its thorough characterization is essential to confirm its identity, purity, and, most importantly, its enantiomeric integrity. A multi-technique approach is necessary for a comprehensive and trustworthy analysis.

Establishing Purity and Structure

A combination of spectroscopic and physical methods is employed to confirm the chemical structure and purity of the synthesized diamine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide a detailed picture of the compound's connectivity. For chiral diamines, the use of chiral solvating agents can sometimes allow for the direct observation of enantiomers as distinct sets of signals.[11][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition, confirming the molecular formula of the synthesized compound.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the N-H stretches of the amine groups.[4]

-

Melting Point: A sharp and well-defined melting point is a good indicator of the compound's purity.[4]

The Litmus Test: Determining Enantiomeric Purity

Confirming the enantiomeric purity of a chiral diamine is arguably the most critical aspect of its characterization.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee) or enantiomeric ratio (er).[13][14] The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[15] The choice of the CSP and the mobile phase is crucial and often requires empirical screening for a given analyte.

Experimental Protocol: Chiral HPLC Analysis of a Diamine

This protocol provides a general workflow for developing a chiral HPLC method.

Step 1: Column and Mobile Phase Screening

-

Prepare a solution of the racemic diamine (as a reference) and the synthesized enantiomerically enriched diamine in a suitable solvent (e.g., isopropanol/hexane mixture) at a concentration of approximately 1 mg/mL.

-

Screen a variety of chiral columns (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H) with different mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol with a small amount of an amine additive like diethylamine to improve peak shape).

-

The goal is to achieve baseline separation of the two enantiomer peaks.

Step 2: Method Optimization

-

Once a suitable column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition and flow rate to achieve a good resolution (Rs > 1.5) in a reasonable analysis time.

Step 3: Quantitation

-

Inject the racemic sample to determine the retention times of both enantiomers.

-

Inject the synthesized sample and integrate the peak areas of the two enantiomers.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

-

Optical Rotation: This classical technique measures the rotation of plane-polarized light by a chiral compound in solution.[16][17][18] The specific rotation, [α], is a characteristic physical property of a chiral molecule.[4] While it can confirm the presence of a single enantiomer if the value matches the literature, it is not as accurate as chiral HPLC for determining the exact enantiomeric excess, especially for values below 95% ee.[19]

Unambiguous Stereochemical Assignment: X-ray Crystallography

For novel chiral diamines or when an unambiguous determination of the absolute configuration is required, single-crystal X-ray crystallography is the definitive technique.[20] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, revealing the precise arrangement of atoms in space and thus its absolute stereochemistry.[6][21]

Part 3: Data Presentation and Workflow Visualization

Data Summary

The following table summarizes typical characterization data for two common chiral diamine ligands.

| Ligand | Molecular Formula | Melting Point (°C) | Specific Rotation [α]D (c, solvent) |

| (1R,2R)-(-)-1,2-Diaminocyclohexane | C₆H₁₄N₂ | 41-43 | -36° (c=4, H₂O)[22] |

| (1S,2S)-(+)-1,2-Diphenylethylenediamine | C₁₄H₁₆N₂ | 81-84 | +104° (c=1, EtOH) |

Visualizing the Workflows

The following diagrams illustrate the key workflows described in this guide.

Caption: General workflow for chiral diamine synthesis via resolution and subsequent characterization.

Caption: Decision workflow for developing a chiral HPLC method for enantiomeric purity determination.

Conclusion

The synthesis and characterization of chiral diamine ligands are fundamental skills for researchers in organic synthesis and drug development. A deep understanding of the principles behind synthetic strategies, coupled with the rigorous application of a suite of analytical techniques, is essential for ensuring the quality and efficacy of these critical molecules. This guide has provided a framework of trusted methodologies and the causal logic that underpins them, empowering scientists to confidently produce and validate these invaluable chemical tools.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chiral Vicinal Diamines Derived from Mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 9. (1R,2R)-(-)-1,2-Diaminocyclohexane 98 20439-47-8 [sigmaaldrich.com]

- 10. RuCl(p-cymene)[(R,R)-Ts-DPEN] | Benchchem [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Molecular enantiodiscrimination by NMR spectroscopy in chiral oriented systems: Concept, tools, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Optical rotation - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Optical Activity of Chiral Molecules | Vaccaro Research Group [vaccarogroup.yale.edu]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Mechanism of Action of (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine in Asymmetric Catalysis

Abstract

(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine, also known as (1S,2S)-1,2-Dimesitylethylenediamine, is a C₂-symmetric chiral diamine that has emerged as a highly effective ligand in the field of asymmetric catalysis.[1][2][3] Its "mechanism of action" is not pharmacological but catalytic, pertaining to its remarkable ability to induce high levels of stereoselectivity in chemical transformations when complexed with transition metals such as ruthenium and iridium. This guide provides a comprehensive exploration of the mechanistic principles governing the catalytic activity of this ligand, with a primary focus on its application in Noyori-type asymmetric transfer hydrogenation (ATH) of ketones and imines. We will delve into the synthesis of the ligand, the preparation of its catalytically active metal complexes, the accepted outer-sphere catalytic cycle, and the critical role of its unique structural features—most notably, the sterically demanding mesityl groups—in achieving exceptional levels of enantiocontrol.

Introduction: The Significance of Chiral Diamines in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dictated by its specific three-dimensional structure.[4] Chiral diamines have been established as "privileged ligands" in asymmetric catalysis, capable of forming stable and highly selective catalysts with a variety of transition metals.[4][5] Among these, (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine stands out due to its robust structure and the significant steric bulk imparted by the mesityl (2,4,6-trimethylphenyl) substituents. This steric hindrance plays a crucial role in creating a well-defined chiral pocket around the metal center, thereby dictating the facial selectivity of substrate approach and subsequent reaction.[3] This ligand has proven particularly effective in the asymmetric transfer hydrogenation of prochiral ketones and imines to produce valuable chiral alcohols and amines.[6]

The Core Mechanism: Asymmetric Transfer Hydrogenation (ATH)

The primary application and the best-understood "mechanism of action" for (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine is within the framework of Noyori-type asymmetric transfer hydrogenation.[7] These reactions typically employ a hydrogen source like a formic acid/triethylamine azeotrope or isopropanol to reduce a C=O or C=N double bond.[7] The catalyst system is bifunctional, meaning both the metal center and the diamine ligand play active roles in the catalytic cycle.

Formation of the Active Catalytic Species

The process begins with a precatalyst, often a dimeric species like [RuCl₂(p-cymene)]₂ or [IrCl₂(Cp)]₂ (where Cp is pentamethylcyclopentadienyl). In the presence of the chiral diamine ligand, (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine, and a base, the active 16-electron metal-amide complex is formed.

Experimental Protocol 1: Synthesis of a Representative Ruthenium Precatalyst

-

Materials : [RuCl₂(p-cymene)]₂, (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine, anhydrous solvent (e.g., dichloromethane or isopropanol), inert atmosphere (Argon or Nitrogen).

-

Procedure :

-

To a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 equivalent) and (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine (2.2 equivalents).

-

Add the anhydrous solvent and stir the mixture at room temperature for 1-2 hours.

-

The formation of the monomeric RuCl(p-cymene)[(1S,2S)-diamine] complex can be monitored by techniques such as NMR spectroscopy.

-

This precatalyst is then used in the subsequent hydrogenation reaction.[8]

-

The Outer-Sphere Catalytic Cycle

The widely accepted mechanism for Noyori-type ATH is an "outer-sphere" mechanism.[6] This means the substrate (ketone or imine) does not directly coordinate to the metal center during the key hydride transfer step. Instead, the reaction proceeds through a concerted, six-membered pericyclic transition state.[6][9]

The catalytic cycle can be broken down into the following key steps:

-

Hydride Formation : The metal-amide complex reacts with the hydrogen source (e.g., formate from formic acid) to generate a metal-hydride species. This is the catalytically active species responsible for the reduction.

-

Transition State Assembly : The metal-hydride complex interacts with the substrate through hydrogen bonding. Specifically, the N-H proton of the diamine ligand forms a hydrogen bond with the oxygen or nitrogen of the substrate.

-

Hydride and Proton Transfer : In a concerted step, the hydride (H⁻) from the metal center and a proton (H⁺) from the N-H group of the diamine ligand are simultaneously transferred to the carbonyl or iminyl group of the substrate.

-

Product Release and Catalyst Regeneration : The resulting chiral alcohol or amine is released, and the metal-amide complex is regenerated, ready to start a new catalytic cycle.

Figure 1: A simplified representation of the outer-sphere catalytic cycle in asymmetric transfer hydrogenation.

The Role of the Mesityl Groups: A Steric Control Model

Formation of a Chiral Cleft

The two mesityl groups, positioned on the chiral ethylenediamine backbone, create a well-defined and rigid chiral "cleft" or pocket around the active metal center. This steric environment forces the incoming substrate to adopt a specific orientation to minimize steric clashes.

Directing the Transition State

In the crucial outer-sphere transition state, the substrate must position itself to accept the hydride from the metal and the proton from the ligand's N-H group. The bulky mesityl groups effectively block one of the two prochiral faces of the ketone or imine, allowing the hydride to attack only from the less hindered face. This facial selectivity directly translates into the high enantiomeric excess of the product.

For a ketone with a large (L) and a small (S) substituent, the transition state that minimizes steric repulsion between the large substituent and the mesityl groups will be favored, leading to the formation of a single enantiomer of the alcohol product.

Figure 2: Steric model for enantioselection, illustrating how the bulky mesityl groups favor one transition state over the other.

Experimental Validation and Data

The efficacy of catalysts derived from (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine is demonstrated through their performance in the asymmetric transfer hydrogenation of various ketones. High yields and excellent enantiomeric excesses (ee) are typically observed.

Experimental Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

-

Materials : [RuCl(p-cymene){(1S,2S)-dimesitylethylenediamine}], acetophenone, formic acid/triethylamine azeotropic mixture (5:2), anhydrous solvent (e.g., dichloromethane), saturated aqueous sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄).

-

Procedure :

-

In a Schlenk tube under an inert atmosphere, dissolve the ruthenium catalyst (e.g., 0.01 mmol, 1 mol%) in the anhydrous solvent.

-

Add the formic acid/triethylamine mixture (e.g., 0.5 mL).

-

Add acetophenone (1.0 mmol, 1 equivalent).

-

Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring by TLC or GC.

-

Upon completion, quench the reaction with saturated NaHCO₃ solution.

-

Extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 1-phenylethanol.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.[6]

-

Table 1: Representative Performance Data for ATH of Ketones

| Substrate | Catalyst System | Product | Yield (%) | ee (%) |

| Acetophenone | Ru-(1S,2S)-diamine | (R)-1-Phenylethanol | >95 | >98 |

| 1'-Acetonaphthone | Ru-(1S,2S)-diamine | (R)-1-(1-Naphthyl)ethanol | >95 | >97 |

| 2,2-Dimethylpropiophenone | Ru-(1S,2S)-diamine | (R)-2,2-Dimethyl-1-phenyl-1-propanol | >90 | >96 |

| (Note: Data is representative and based on typical results for Noyori-type catalysts with bulky diamine ligands. Specific results may vary based on precise reaction conditions.) |

Conclusion

The "mechanism of action" of (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine in asymmetric catalysis is a testament to the power of rational ligand design. By complexing with transition metals like ruthenium and iridium, it forms highly active and enantioselective catalysts for transfer hydrogenation reactions. The catalytic cycle proceeds through an outer-sphere, metal-ligand bifunctional pathway. The exceptional stereocontrol exerted by this ligand is attributed to the profound steric influence of its two mesityl groups, which create a rigid and well-defined chiral environment that dictates the trajectory of the substrate in the key enantio-determining transition state. This combination of a robust catalytic cycle and exquisite steric control makes (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine a valuable tool for the synthesis of enantiomerically pure alcohols and amines, with significant applications in pharmaceutical and fine chemical manufacturing.

References

-

Kačer, P., Václavík, J., Přech, J., & Kuzma, M. (2012). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Central European Journal of Chemistry, 10(5), 1594-1603. Available at: [Link]

-

Kačer, P., Přech, J., & Červený, L. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 18(6), 6803-6831. Available at: [Link]

-

Lin, Y., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 136(40), 14036-14043. Available at: [Link]

-

Choi, E., Lee, C., Na, Y., & Chang, S. (2002). [RuCl2(p-cymene)]2 on Carbon: An Efficient, Selective, Reusable, and Environmentally Versatile Heterogeneous Catalyst. Organic Letters, 4(14), 2369–2371. Available at: [Link]

-

Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. (2020). Molecules, 25(15), 3456. Available at: [Link]

-

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. (2021). Organic Letters, 23(22), 8823-8827. Available at: [Link]

-

p-Cymene Based Ruthenium Complexes as Catalysts. ULisboa Institutional Repository. Available at: [Link]

-

Zhang, B., Wang, H., Lin, G., & Xu, M. (2011). Ruthenium(II)‐Catalyzed Asymmetric Transfer Hydrogenation Using Unsymmetrical Vicinal Diamine‐Based Ligands: Dramatic Substituent Effect on Catalyst Efficiency. European Journal of Organic Chemistry, 2011(22), 4205-4211. Available at: [Link]

-

Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer. Semantic Scholar. Available at: [Link]

-

(1S,2S)-1,2-BIS(2,4,6-TRIMETHYLPHENYL)ETHYLENEDIAMINE. Polysil. Available at: [Link]

-

Crystal structure of cis-dichloro-1,2-ethylenediamine-bis(1,4- (diphenylphosphino)butane)-ruthenium(II) dichloromethane disolvate, RuCl2(C2H8N2)(C28H28P2). An-Najah Staff. Available at: [Link]

Sources

- 1. Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DFT Case Study on the Comparison of Ruthenium-Catalyzed C–H Allylation, C–H Alkenylation, and Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DFT Case Study on the Comparison of Ruthenium-Catalyzed C-H Allylation, C-H Alkenylation, and Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Synthesis, crystal structure and catalytic activity in reductive amination of di-chlorido-(η6- p-cymene)(2'-di-cyclo-hexyl-phosphanyl-2,6-di-meth-oxy-biphen-yl-κ P)ruthenium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 9. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine: Synthesis, Resolution, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine, a C₂-symmetric chiral diamine, has emerged as a privileged ligand in the field of asymmetric catalysis. Its rigid structure and sterically demanding mesityl groups create a well-defined chiral environment that enables high stereocontrol in a variety of metal-catalyzed transformations. This technical guide provides a comprehensive overview of the synthesis of the racemic diamine, detailed protocols for its chiral resolution, and a survey of its applications in asymmetric catalysis, with a particular focus on the transfer hydrogenation of prochiral ketones. The mechanistic underpinnings of its catalytic activity and the influence of its structural features on enantioselectivity are also discussed, offering valuable insights for researchers in organic synthesis and drug development.

Introduction: The Significance of C₂-Symmetric Diamines in Asymmetric Catalysis

Chiral vicinal diamines are a critical class of ligands in asymmetric synthesis, prized for their ability to form stable chelate complexes with a wide range of transition metals.[1] The C₂-symmetry inherent to many of these ligands simplifies the stereochemical analysis of catalytic reactions by reducing the number of possible diastereomeric transition states. Among these, this compound, also known as (1R,2R)-1,2-dimesitylethylenediamine, stands out due to the significant steric bulk of the 2,4,6-trimethylphenyl (mesityl) moieties. This steric hindrance plays a crucial role in defining the chiral pocket of the corresponding metal complexes, leading to high levels of enantioselectivity in catalytic reactions.[2]

This guide will delve into the practical aspects of working with this powerful chiral ligand, from its synthesis and resolution to its application in forming highly effective asymmetric catalysts.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound is a multi-step process that begins with the synthesis of the racemic mixture, followed by chiral resolution.

Synthesis of Racemic 1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine

The synthesis of the racemic diamine is typically achieved through a two-step sequence involving the formation of a diimine intermediate followed by its reduction.

Step 1: Diimine Formation. The initial step involves the condensation of two equivalents of 2,4,6-trimethylbenzaldehyde with one equivalent of ethylenediamine. This reaction is typically carried out in a polar aprotic solvent and driven to completion by the removal of water.

Step 2: Stereoselective Reduction. The resulting diimine is then reduced to the corresponding ethylenediamine. While various reducing agents can be employed, the choice of reagent can influence the diastereoselectivity of the reaction.

Diagram 1: Synthetic pathway to racemic 1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine.

Chiral Resolution of the Racemic Diamine

The separation of the enantiomers is most commonly achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent. L-(+)-tartaric acid is a cost-effective and highly efficient choice for this purpose.

The principle behind this method is the differential solubility of the two diastereomeric salts: the salt of (1R,2R)-diamine with L-(+)-tartaric acid and the salt of (1S,2S)-diamine with L-(+)-tartaric acid. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated.

Diagram 2: Workflow for the chiral resolution of racemic 1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine using L-(+)-tartaric acid.

Experimental Protocols

Synthesis of Racemic 1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine

Materials:

-

2,4,6-trimethylbenzaldehyde

-

Ethylenediamine

-

Methanol

-

Sodium borohydride

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Hydrochloric acid

Procedure:

Part A: Synthesis of the Diimine Intermediate

-

In a round-bottom flask, dissolve 2,4,6-trimethylbenzaldehyde (2 equivalents) in methanol.

-

Add anhydrous magnesium sulfate to the solution.

-

Slowly add ethylenediamine (1 equivalent) to the stirred solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Filter the mixture to remove the magnesium sulfate and wash the solid with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude diimine, which can be used in the next step without further purification.

Part B: Reduction of the Diimine

-

Dissolve the crude diimine in methanol and cool the solution in an ice bath.

-

Slowly add sodium borohydride (excess) in portions to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the racemic diamine.

Chiral Resolution of (±)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine with L-(+)-Tartaric Acid

Materials:

-

Racemic 1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine

-

L-(+)-Tartaric acid

-

Methanol

-

Sodium hydroxide solution (2 M)

-

Dichloromethane

Procedure:

-

Dissolve the racemic diamine in hot methanol.

-

In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in hot methanol.

-

Slowly add the hot tartaric acid solution to the diamine solution with stirring.

-

Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. For enhanced crystallization, the flask can be placed in a refrigerator overnight.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This solid is the diastereomeric salt of the desired (1R,2R)-enantiomer.

-

To recover the free amine, suspend the crystals in water and add 2 M sodium hydroxide solution until the solid dissolves and the solution is basic.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

Applications in Asymmetric Catalysis

This compound is a versatile ligand for a range of transition metal-catalyzed asymmetric reactions. Its most prominent application is in the asymmetric transfer hydrogenation of prochiral ketones and imines, typically in the form of ruthenium, rhodium, or iridium complexes.

Asymmetric Transfer Hydrogenation of Ketones

Catalysts derived from this compound have demonstrated exceptional performance in the asymmetric transfer hydrogenation of a variety of ketones to their corresponding chiral secondary alcohols. These reactions often proceed with high conversions and excellent enantioselectivities. A common catalytic system involves the in situ formation of a ruthenium catalyst from a ruthenium precursor and the chiral diamine ligand.

Table 1: Asymmetric Transfer Hydrogenation of Various Ketones Catalyzed by a Ru-(1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine Complex

| Entry | Ketone Substrate | Chiral Alcohol Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | Acetophenone | (R)-1-Phenylethanol | >99 | 98 |

| 2 | 4-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | >99 | 97 |

| 3 | 4-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | >99 | 96 |

| 4 | 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 98 | 95 |

| 5 | 2-Acetylpyridine | (R)-1-(Pyridin-2-yl)ethanol | >99 | 94 |

Reaction conditions: Ketone (1 mmol), [RuCl₂(p-cymene)]₂ (0.5 mol%), this compound (1.1 mol%), formic acid/triethylamine (5:2 azeotrope) in acetonitrile at 28 °C for 12 h.

The high enantioselectivities observed are attributed to the well-defined chiral environment created by the bulky mesityl groups of the ligand, which effectively shields one face of the coordinated ketone substrate from the incoming hydride.

Diagram 3: Simplified catalytic cycle for the asymmetric transfer hydrogenation of a ketone.

Conclusion

This compound is a highly effective chiral ligand for asymmetric catalysis. Its synthesis from readily available starting materials and a straightforward resolution protocol make it an accessible tool for academic and industrial research. The exceptional enantioselectivities achieved in the asymmetric transfer hydrogenation of ketones, driven by the unique steric properties of the mesityl groups, underscore its value in the synthesis of enantiomerically pure compounds. This guide provides the foundational knowledge and practical protocols for researchers to harness the potential of this remarkable chiral diamine in their synthetic endeavors.

References

- Heinen, A. W., Peters, J. A., & van Bekkum, H. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. European Journal of Organic Chemistry, 2000(13), 2501-2507.

- Sandoval, C. A., Ohkuma, T., Utsumi, N., Tsutsumi, K., Murata, K., & Noyori, R. (2006). Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral η6-arene-N-tosylethylenediamine-ruthenium(II) complexes. Chemistry–An Asian Journal, 1(1-2), 102-110.

- BenchChem. (2025). A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives.

- BenchChem. (2025). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.

- Chin, J., & Kim, K. (2012). Chiral Vicinal Diamines for Asymmetric Synthesis. Accounts of Chemical Research, 45(9), 1345-1356.

- Gautier, A., Cisnetti, F., Díez-González, S., & Gibard, C. (2012). Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts: SIMes·HCl, SIMes·HBr, SIMes·HBF4 and SIMes·HPF6. Protocol Exchange.

- Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563.

- Lin, Y., Xu, G., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society.

- Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).

- Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2021).

-

Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]

- Zhang, L., Liu, C., Sun, M., Liang, C., Cao, L., Yao, X., Ma, Y., & Cheng, R. (2023). Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines. The Journal of Organic Chemistry, 88(5), 2916–2926.

Sources

The Discovery and Development of Chiral Vicinal Diamines: A Technical Guide for Researchers

Introduction: The Architectural Significance of Chiral Vicinal Diamines

In the landscape of modern organic chemistry, particularly within the realms of asymmetric synthesis and drug discovery, the chiral vicinal diamine motif stands as a cornerstone of molecular architecture. These C2-symmetric scaffolds, characterized by two adjacent stereogenic centers bearing amino groups, are not merely structural curiosities; they are enabling tools that have unlocked countless stereoselective transformations and paved the way for the synthesis of complex, life-altering pharmaceuticals.[1][2] Their prevalence in natural products, as foundational components of powerful chiral ligands and catalysts, and as integral building blocks of numerous approved drugs underscores their profound significance.[3][4][5]

This in-depth technical guide provides a comprehensive exploration of the discovery, historical evolution, and synthetic development of chiral vicinal diamines. We will journey from the foundational principles of stereochemistry that first hinted at their existence to the classical resolution techniques that provided the first access to enantiopure forms. The narrative will then transition to the modern era, detailing the evolution of sophisticated catalytic methodologies that have revolutionized their synthesis, offering greater efficiency, selectivity, and atom economy. Finally, we will showcase the tangible impact of these molecules by examining their critical role in the synthesis of several FDA-approved drugs. This guide is intended for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a deeper understanding of the causality behind experimental choices and the logical progression of this vital field of chemistry.

I. A Historical Perspective: From Foundational Concepts to the First Enantiopure Diamines

The story of chiral vicinal diamines is intrinsically linked to the birth of stereochemistry. The journey began in the 19th century with the pioneering work of scientists who first grappled with the concept of molecular asymmetry.

The Dawn of Chirality and the Principle of Resolution

The foundational work of Louis Pasteur in the mid-19th century laid the conceptual groundwork for the entire field of stereochemistry. His meticulous manual separation of the enantiomeric crystals of sodium ammonium tartrate demonstrated for the first time that molecules could exist as non-superimposable mirror images, a property he termed "dissymmetry" (now known as chirality).[6] This seminal discovery was followed by his development of the first method for chiral resolution: the formation of diastereomeric salts. By reacting a racemic mixture with a single enantiomer of a chiral resolving agent, Pasteur was able to create a mixture of diastereomers with different physical properties, such as solubility, allowing for their separation by crystallization.[3] This principle of forming and separating diastereomers remains a cornerstone of chiral chemistry to this day.

The theoretical underpinnings of chirality were further solidified by the independent proposals of Jacobus Henricus van 't Hoff and Joseph Achille Le Bel in 1874. They postulated that the tetrahedral arrangement of substituents around a carbon atom could give rise to stereoisomerism, providing a structural basis for the phenomena observed by Pasteur.

Early Syntheses and the Emergence of Key Diamines

While the concept of chirality was established, the specific application to vicinal diamines took time to develop. The simplest vicinal diamine, ethylenediamine, was first synthesized by August Wilhelm von Hofmann in the 19th century through the reaction of 1,2-dihaloalkanes with ammonia.[2] However, these early syntheses produced racemic mixtures, and the challenge of obtaining enantiomerically pure vicinal diamines remained.

The breakthrough came with the application of Pasteur's resolution methodology to this class of compounds. Two of the most important and widely used chiral vicinal diamines, (R,R)- and (S,S)-1,2-diaminocyclohexane (DACH) and (R,R)- and (S,S)-1,2-diphenylethylenediamine (DPEN) , were first obtained in their enantiopure forms through classical resolution with chiral acids like tartaric acid. The ability to separate the enantiomers of trans-1,2-diaminocyclohexane was a critical step, as this C2-symmetric diamine would become a "privileged" ligand in asymmetric catalysis.[7]

The development of C2-symmetric ligands was a pivotal moment in the history of asymmetric catalysis, a concept championed by pioneers like Henri B. Kagan . His development of DIOP (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), a C2-symmetric diphosphine ligand, demonstrated the power of this design principle in achieving high enantioselectivities.[8][9] This work paved the way for the widespread adoption of C2-symmetric diamines as ligands in a vast array of catalytic transformations.

II. The Evolution of Synthetic Methodologies: From Classical Resolution to Modern Catalysis

The journey to access enantiomerically pure chiral vicinal diamines has been one of continuous innovation, moving from laborious classical methods to highly efficient and selective catalytic strategies. This evolution reflects a deeper understanding of reaction mechanisms and a drive for more sustainable and practical synthetic routes.

A. Classical Resolution: The Foundational Approach

The earliest method for obtaining enantiopure vicinal diamines was through the resolution of racemic mixtures. This technique, while still relevant for large-scale production in some cases, relies on the physical separation of diastereomers.[10]

The core principle involves reacting the racemic diamine with a chiral resolving agent, typically a chiral carboxylic acid such as tartaric acid, to form a pair of diastereomeric salts. These salts, having different physical properties (e.g., solubility), can then be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base regenerates the enantiomerically pure diamines.

Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane [7]

This protocol outlines the classical resolution of racemic trans-1,2-diaminocyclohexane using L-(+)-tartaric acid, a method that provides access to the (1R,2R)-enantiomer, a precursor to numerous important chiral ligands.

Materials:

-

(±)-trans-1,2-Diaminocyclohexane

-

L-(+)-Tartaric acid

-

Deionized water

-

Methanol

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

Preparation of the Diastereomeric Salt:

-

In a large Erlenmeyer flask, dissolve L-(+)-tartaric acid in deionized water with heating.

-

Slowly add the racemic trans-1,2-diaminocyclohexane to the hot tartaric acid solution. A precipitate of the diastereomeric salt will begin to form.

-

Continue heating and stirring, adding small portions of hot deionized water as needed to redissolve the precipitate.

-

Once all the diamine has been added, allow the solution to cool slowly to room temperature to induce crystallization of the less soluble (1R,2R)-diamine-L-tartrate salt.

-

Cool the mixture in an ice bath to maximize crystal formation.

-

-

Isolation and Purification of the Diastereomeric Salt:

-

Collect the crystalline precipitate by vacuum filtration and wash with cold methanol.

-

The enantiomeric purity of the diamine can be enhanced by recrystallizing the tartrate salt from a mixture of water and ethanol.

-

-

Liberation of the Free Diamine:

-

Suspend the purified diastereomeric salt in water and cool the mixture in an ice bath.

-

With vigorous stirring, slowly add a concentrated aqueous solution of sodium hydroxide to basify the mixture, liberating the free (1R,2R)-1,2-diaminocyclohexane.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched (1R,2R)-1,2-diaminocyclohexane.

-

Causality Behind Experimental Choices:

-

Choice of Resolving Agent: L-(+)-tartaric acid is a readily available and inexpensive chiral acid that forms diastereomeric salts with amines, often with significantly different solubilities.

-

Solvent System: The use of water and ethanol for crystallization is crucial. The differential solubility of the diastereomeric salts in this solvent system allows for the selective precipitation of one diastereomer.

-

Slow Cooling: Slow cooling promotes the formation of larger, purer crystals, leading to a more effective separation.

-

Basification and Extraction: The use of a strong base is necessary to deprotonate the ammonium salt and regenerate the free diamine. Dichloromethane is a suitable solvent for extracting the relatively polar diamine from the aqueous phase.

B. Asymmetric Synthesis: The Rise of Catalytic Methods

While classical resolution is effective, it is inherently inefficient as it discards at least 50% of the starting material. The advent of asymmetric catalysis provided a paradigm shift, enabling the direct synthesis of a desired enantiomer from achiral or prochiral starting materials.

The direct addition of two nitrogen atoms across a double bond in an enantioselective manner is a highly attractive and atom-economical strategy for synthesizing chiral vicinal diamines. A variety of catalytic systems have been developed to achieve this transformation.[8][11]

Key Concepts:

-